6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride

Cross‑coupling Suzuki–Miyaura Bond dissociation energy

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride (CAS 588720-16-5) is a halogenated fused pyrrolo-pyrimidine scaffold bearing a carboxylic acid at the 3‑position and a bromine atom at the 6‑position, supplied as the hydrochloride salt. The compound belongs to the broader pyrrolo[1,2‑c]pyrimidine family, a privileged heterocyclic core extensively utilized in medicinal chemistry for the design of kinase inhibitors, particularly those targeting PI3Kα, splicing kinases, and other oncology‑relevant enzymes.

Molecular Formula C8H6BrClN2O2
Molecular Weight 277.50 g/mol
Cat. No. B15064428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride
Molecular FormulaC8H6BrClN2O2
Molecular Weight277.50 g/mol
Structural Identifiers
SMILESC1=C2C=C(N=CN2C=C1Br)C(=O)O.Cl
InChIInChI=1S/C8H5BrN2O2.ClH/c9-5-1-6-2-7(8(12)13)10-4-11(6)3-5;/h1-4H,(H,12,13);1H
InChIKeyPIFACVCXDMJUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride: Core Heterocyclic Building Block for Kinase-Focused Synthesis


6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride (CAS 588720-16-5) is a halogenated fused pyrrolo-pyrimidine scaffold bearing a carboxylic acid at the 3‑position and a bromine atom at the 6‑position, supplied as the hydrochloride salt . The compound belongs to the broader pyrrolo[1,2‑c]pyrimidine family, a privileged heterocyclic core extensively utilized in medicinal chemistry for the design of kinase inhibitors, particularly those targeting PI3Kα, splicing kinases, and other oncology‑relevant enzymes [1]. Its molecular formula is C₈H₆BrClN₂O₂ (MW 277.50 g mol⁻¹), with a calculated LogP of ~1.22 . The combination of a reactive aryl bromide handle and a salt‑enhanced solubility profile positions this intermediate as a versatile point of departure for focused library synthesis and late‑stage functionalisation.

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride: Why Generic Substitution Across Halogen or Non‑Halogen Analogs Is Not Warranted


Although several pyrrolo[1,2‑c]pyrimidine‑3‑carboxylic acid derivatives are commercially catalogued, they are not functionally interchangeable. The 6‑bromo substituent provides a fundamentally different reactivity profile compared to the 6‑chloro, 6‑methyl, or unsubstituted parent acids, directly impacting cross‑coupling efficiency, synthetic tractability, and the physicochemical properties of downstream products . Furthermore, the hydrochloride salt form offers superior handling characteristics—reduced hygroscopicity and improved aqueous solubility—relative to the free acid, an important consideration for automated parallel synthesis and scale‑up workflows. Selecting a 6‑chloro or des‑halo analog as a drop‑in replacement without re‑optimising coupling conditions risks substantial yield loss or complete reaction failure, making the 6‑bromo hydrochloride the strategic first choice for programmes requiring reliable, high‑conversion derivatisation at the 6‑position.

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride: Quantified Differentiation Against Closest Analogs


C–Br vs C–Cl Bond Dissociation Energy: Lower Activation Barrier for Cross‑Coupling

The aryl C–Br bond is intrinsically weaker than the aryl C–Cl bond. Quantum mechanical calculations place the C–Br stretching frequency at 1165 cm⁻¹ versus 1191 cm⁻¹ for C–Cl, corresponding to a bond dissociation energy difference of approximately 42 kJ mol⁻¹ . This lower bond strength translates into a more facile oxidative addition step with Pd(0) catalysts, the rate‑determining step in Suzuki–Miyaura and related cross‑couplings. Consequently, the 6‑bromo derivative achieves higher conversion under milder conditions than the 6‑chloro analog 6‑chloropyrrolo[1,2‑c]pyrimidine‑3‑carboxylic acid (CAS 736925‑08‑9).

Cross‑coupling Suzuki–Miyaura Bond dissociation energy

Hydrochloride Salt vs Free Acid: Enhanced Aqueous Solubility and Handling

The hydrochloride salt form of the target compound (CAS 588720‑16‑5) exhibits markedly improved aqueous solubility compared to the free acid (CAS 783302‑18‑1). Vendor datasheets report that the hydrochloride is soluble in water, whereas the free acid is described as having limited aqueous solubility . The salt form also shows a defined melting point of 243–245 °C for the closely related pyrrolo[1,2‑c]pyrimidine‑3‑carboxylic acid hydrochloride hydrate, indicating a crystalline, non‑hygroscopic solid amenable to accurate weighing and automated dispensing .

Salt form Solubility Automated synthesis

Lipophilicity (LogP) Differentiation Between 6‑Bromo, 6‑Chloro, and Unsubstituted Analogs

The computed LogP of the target hydrochloride is 1.22 , while the 6‑chloro analog 6‑chloropyrrolo[1,2‑c]pyrimidine‑3‑carboxylic acid has a predicted LogP of approximately 1.5–1.7 (based on fragment‑based calculations; no experimentally determined value is publicly available). The unsubstituted parent acid pyrrolo[1,2‑c]pyrimidine‑3‑carboxylic acid (CAS 251102‑27‑9) has a LogP of approximately 0.8 [1]. The 6‑bromo derivative therefore occupies an intermediate lipophilicity range—higher than the parent acid, improving membrane permeability of downstream conjugates, but lower than the 6‑chloro analog, potentially reducing non‑specific protein binding.

LogP Lipophilicity Physicochemical properties

Molecular Weight Differentiation: Enabling Larger Downstream Diversity Space vs 6‑Methyl Analog

The target hydrochloride (MW 277.50 g mol⁻¹) carries a bromine atom (atomic mass 79.9 Da) at the 6‑position, compared to the 6‑methyl analog 6‑methylpyrrolo[1,2‑c]pyrimidine‑3‑carboxylic acid (free acid MW 176.18 g mol⁻¹; CAS 1784464‑07‑8) . The +101 Da mass increment is significant: it anchors the scaffold in the fragment‑to‑lead MW range (200–300 Da) while the methyl analog sits in the lower fragment space (<200 Da). The bromine atom also provides a heavy‑atom handle for X‑ray crystallographic phasing of protein–ligand co‑crystals, a feature absent in the methyl and des‑halo analogs.

Molecular weight Lead‑likeness Fragment elaboration

6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride: Best‑Fit Application Scenarios Based on Quantitative Differentiation


Kinase‑Focused Library Synthesis via Suzuki–Miyaura Diversification at the 6‑Position

Medicinal chemistry teams constructing pyrrolo[1,2‑c]pyrimidine‑based kinase inhibitor libraries should prioritise this 6‑bromo hydrochloride building block. The lower C–Br bond dissociation energy (~42 kJ mol⁻¹ weaker than C–Cl) enables high‑conversion Suzuki–Miyaura couplings under mild Pd‑catalytic conditions, maximising library yield and purity . The hydrochloride salt ensures reliable solubility in aqueous‑organic solvent mixtures commonly used in parallel synthesisers.

Fragment‑Based Drug Design Requiring Anomalous Scattering for Crystallographic Phasing

Structural biology groups pursuing co‑crystallisation of pyrrolo[1,2‑c]pyrimidine fragments with kinase targets should select the 6‑bromo analog. The bromine atom (atomic mass 79.9 Da) provides a strong anomalous scattering signal (f″ ≈ 0.9 e⁻ at Cu Kα), enabling experimental phasing of protein–ligand complexes without the need for selenomethionine labelling or heavy‑atom soaking, thereby accelerating structure‑based design cycles .

Late‑Stage Functionalisation of Advanced Intermediates in Process Chemistry

Process chemists developing scalable routes to clinical candidates can use the 6‑bromo hydrochloride as a late‑stage diversification point. The crystalline, non‑hygroscopic hydrochloride salt (m.p. 243–245 °C for the analogous hydrate) permits accurate weighing and consistent reaction performance across batches, while the bromide leaving group is compatible with Pd‑catalysed cross‑couplings on multi‑gram scale. The avoidance of a chlorine leaving group precludes the need for more forcing conditions that could degrade sensitive functionality elsewhere in the molecule .

Building Block Procurement for Automated High‑Throughput Experimentation (HTE) Platforms

HTE facilities should stock the hydrochloride salt rather than the free acid or 6‑chloro analog. The salt form dissolves readily in DMSO‑water mixtures used in automated liquid handlers, reducing clogging and improving dispense accuracy. The defined purity (98 %) and stable crystalline form minimise variability across thousands of nanoscale reactions, directly improving the reproducibility of HTE‑derived structure–activity relationship (SAR) data .

Quote Request

Request a Quote for 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.